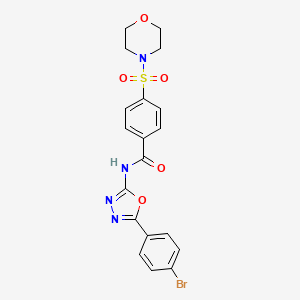

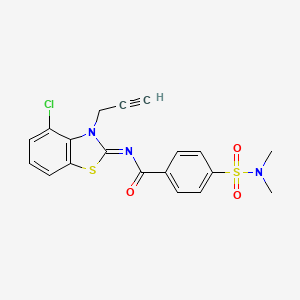

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

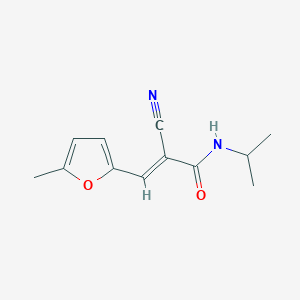

“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a bromophenyl group, a morpholinosulfonyl group, and a benzamide group. Each of these groups contributes to the overall properties of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction, the bromophenyl group could be introduced through a substitution reaction, and the morpholinosulfonyl group could be added through a sulfonation reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring, for example, is a heterocyclic ring containing two nitrogen atoms and one oxygen atom, which would contribute to the compound’s polarity .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the bromine atom on the bromophenyl group could be replaced by another group in a substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole ring and the morpholinosulfonyl group would likely make the compound soluble in polar solvents .

Applications De Recherche Scientifique

Anticancer Activity

Compounds similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide have been designed and synthesized for their potential use in anticancer treatments. For instance, a series of N-substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to be more effective than the reference drug etoposide in certain cases (Ravinaik et al., 2021).

Antibacterial Activity

The potential of this compound derivatives as antibacterial agents has been explored, with certain compounds demonstrating good antibacterial activity. This has been attributed to the structural formation of these compounds, which were synthesized by reacting different aryl/aralkyl organic acids with 4-(4-(bromomethyl)phenylsulfonyl) morpholine (Aziz‐ur‐Rehman et al., 2015).

Antimicrobial and Hemolytic Activity

1,3,4-oxadiazole compounds, including derivatives of this compound, have been studied for their antimicrobial and hemolytic activities. These compounds showed varying degrees of activity against selected microbial species. However, some derivatives demonstrated higher cytotoxicity, warranting careful consideration for biological screening and application trials (Samreen Gul et al., 2017).

Anti-inflammatory Activity

Studies have been conducted on the anti-inflammatory activities of 1,3,4-oxadiazole derivatives. These studies involved both conventional and microwave-assisted synthesis of the derivatives. The potential of these compounds in anti-inflammatory treatments has been explored, indicating a promising avenue for further research (Somashekhar & Kotnal, 2020).

Enzyme Inhibition

N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and screened for their inhibitory effects on enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. These compounds demonstrated activity, particularly against acetylcholinesterase, suggesting their potential use in the treatment of conditions like Alzheimer's disease (S. Z. Siddiqui et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDDXQAXFLEQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)

![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)

![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)

![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)